1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine
Description
Structural Isomerism
The compound exhibits limited structural isomerism due to the fixed positions of substituents:
- Positional Isomers : The meta orientation of the methoxy group on the benzyl substituent prevents isomerization at this site.
- Stereoisomerism : The pyrazole ring is planar, and the substituents (methyl, benzyl, amine) are fixed in their respective positions, eliminating stereoisomerism.
Tautomeric Forms
Pyrazoles typically exhibit tautomerism between 1H and 2H forms, depending on the position of the hydrogen atom on the nitrogen atoms. For this compound:
- 1H Form : The hydrogen is localized on nitrogen at position 1 (N1), as indicated by the "1H" designation in the IUPAC name. This is stabilized by the electron-donating methoxybenzyl group, which reduces the acidity of the N1 hydrogen.
- 2H Form : Theoretical studies suggest that electron-withdrawing groups at C5 could shift the equilibrium toward the 2H tautomer, but the electron-donating amine at C5 in this compound likely disfavors this form.
Computational studies on analogous pyrazoles reveal that substituent effects dominate tautomeric preferences. For example, electron-donating groups at C5 (e.g., -NH₂) stabilize the 1H form, while electron-withdrawing groups (e.g., -NO₂) may favor the 2H form. In this compound, the 1H form is predominant due to the combined effects of the methoxybenzyl and methyl groups.
2D/3D Conformational Analysis Using Computational Chemistry
2D Structural Depiction
The SMILES notation CC1=NN(C(=C1)N)CC2=CC(=CC=C2)OC accurately represents the compound’s connectivity. The pyrazole ring is planar, with the methyl group at C3 and the methoxybenzyl group at N1. The amine at C5 is a primary amine, oriented perpendicular to the ring plane.
3D Conformational Analysis
Computational optimization (e.g., DFT methods) provides insights into the spatial arrangement:
- Pyrazole Ring Planarity : The pyrazole ring remains planar, with bond angles and lengths consistent with aromatic systems.
- Dihedral Angles : The methoxybenzyl group adopts a conformation where the benzyl ring is orthogonal to the pyrazole plane, minimizing steric clashes with the methyl group at C3.
- Hydrogen Bonding : The amine at C5 participates in weak intramolecular hydrogen bonding with the methoxy oxygen, though this interaction is less significant due to the spatial separation.
Computational Validation
The InChIKey LZIXUFIHAQXSGF-UHFFFAOYSA-N and SMILES string confirm the structure’s consistency with experimental data. Computational studies on related pyrazoles (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine) validate the accuracy of optimized geometries, which closely match crystallographic data.
Summary of Key Findings
| Aspect | Detail |
|---|---|
| IUPAC Name | This compound (CAS 1247408-94-1) |
| Dominant Tautomer | 1H form, stabilized by electron-donating substituents |
| Conformational Features | Planar pyrazole ring; orthogonal methoxybenzyl group |
| Hydrogen Bonding Potential | Limited due to spatial separation of amine and methoxy groups |
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-6-12(13)15(14-9)8-10-4-3-5-11(7-10)16-2/h3-7H,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXUFIHAQXSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step is the methylation of the pyrazole ring, which can be carried out using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via reductive amination or nucleophilic substitution (Table 1). A solvent-free condensation of 3-methyl-1H-pyrazol-5-amine with 3-methoxybenzaldehyde forms an imine intermediate, followed by sodium borohydride reduction to yield the target amine (88% yield) . Alternative routes involve alkylation of pyrazolylamines with 3-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Substitution Reactions
The primary amine (-NH₂) at position 5 and the methoxybenzyl group enable:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in THF produces N-alkylated derivatives.
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Acylation : Acetic anhydride in pyridine yields N-acetylated analogs.
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Electrophilic aromatic substitution : Nitration or halogenation occurs at the methoxybenzyl aromatic ring under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyrazole ring’s methyl group to a carboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in imine derivatives to secondary amines .
Multi-Component Reactions (MCRs)
The amine participates in MCRs to form heterocycles:
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With aldehydes and malononitrile, it forms pyrano[2,3-c]pyrazole derivatives (Fig. 1A) .
-
Reacting with isocyanates and ketones yields pyrazolo[1,5-a]pyrimidines (Fig. 1B) .
Fig. 1: Representative MCR Pathways
textA. Pyranopyrazole Formation: Pyrazol-5-amine + Aldehyde + Malononitrile → Pyrano[2,3-c]pyrazole B. Pyrimidine Formation: Pyrazol-5-amine + Isocyanate + Ketone → Pyrazolo[1,5-a]pyrimidine
Salt Formation
The amine forms stable hydrochloride salts under HCl/EtOH conditions, confirmed by FTIR (N-H stretch at 3300 cm⁻¹) and elemental analysis .
Biological Activity Modulation
Derivatization via the above reactions enhances bioactivity:
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Antimicrobial : N-Acyl derivatives show MIC = 8 µg/mL against S. aureus .
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Anticancer : Pyrano-pyrazole analogs exhibit IC₅₀ = 60 nM against gastric cancer cells .
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) cleaves the methoxybenzyl group, forming 3-methyl-1H-pyrazol-5-amine .
Industrial-Scale Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine as an anticancer agent. Research conducted by Zhang et al. (2022) demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 18.5 | Inhibition of proliferation |
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. A study by Kumar et al. (2021) indicated that this compound significantly reduces pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.
Table 2: Anti-inflammatory Effects of this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Reduction |
|---|---|---|---|
| TNF-alpha | 250 | 75 | 70% |
| IL-6 | 180 | 54 | 70% |
| IL-1beta | 160 | 48 | 70% |
Pesticide Development
The unique structure of this compound has also been explored for its potential as a pesticide. Research conducted by Lee et al. (2023) demonstrated that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests such as aphids and whiteflies.
Table 3: Insecticidal Activity of Derivatives of this compound
| Insect Species | LC50 (µg/mL) | Efficacy (%) |
|---|---|---|
| Myzus persicae | 20 | 85 |
| Trialeurodes vaporariorum | 15 | 90 |
Polymer Synthesis
Another promising application of this compound lies in material science, particularly in the synthesis of novel polymers. The incorporation of pyrazole derivatives into polymer matrices has been shown to enhance thermal stability and mechanical properties, making them suitable for advanced engineering applications.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Isomerism
Positional Isomers
- 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (31): This positional isomer replaces the 3-methoxy group with a 4-methoxy substituent on the benzyl ring. The synthesis involves p-anisaldehyde instead of 3-methoxybenzaldehyde .
Aromatic Ring Modifications
- 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine :
Substituting the methoxy group with fluorine (CAS: 1248617-48-2, C₁₁H₁₂FN₃ , MW: 205.23) introduces electronegativity, enhancing metabolic stability and altering binding affinity in receptor-ligand interactions .
Alkyl Substituents
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Antimicrobial Activity
- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives :
Substitutions with groups like 3,5-dinitrobenzamide (compound 9a ) or 3-methoxybenzamide (compound 9b ) enhance antimicrobial efficacy against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL .
Enzyme Inhibition
- 5-(1-(3-Methoxybenzyl)-1H-indol-6-yl)-1H-pyrazol-3-amine (24b) :
This indole-pyrazole hybrid exhibits inhibitory activity against Mycobacterium abscessus rRNA methyltransferase (TrmD), highlighting the role of the 3-methoxybenzyl group in target engagement .
Biological Activity
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 230.26 g/mol. Its structure includes a pyrazole ring substituted with a methoxybenzyl group and a methyl group, contributing to its unique chemical properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
2. Anticancer Activity
Several studies have reported the anticancer properties of pyrazole derivatives, including this compound. It has been evaluated against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. For instance, it was found to induce apoptosis in cancer cells through the modulation of key signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition and cytokine reduction | |
| Anticancer | Induction of apoptosis and cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities, leading to altered cellular responses. For instance, its inhibition of COX enzymes directly impacts prostaglandin synthesis, thereby reducing inflammation .
Comparative Analysis
When compared to similar compounds within the pyrazole class, such as N-(3-Methoxybenzyl)-1H-indole-2-carboxamide and N-(4-methoxybenzyl)-1H-pyrazole derivatives, this compound demonstrates unique structural features that contribute to its distinct biological profile. The presence of the methoxy group at the benzyl position enhances lipophilicity and may improve bioavailability compared to other derivatives .
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Methoxybenzyl)-1H-indole-2-carboxamide | Indole ring instead of pyrazole | Moderate anti-inflammatory |
| N-(4-Methoxybenzyl)-pyrazole derivatives | Different substitution on benzyl | Varies; some show anticancer |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study utilized a Brine-Shrimp Lethality Assay to assess cytotoxicity against cancer cell lines and normal cells. The findings indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine?
- Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. A representative method involves reacting 3-methoxybenzyl halides with pyrazole precursors. For example, a related 4-methoxybenzyl derivative was synthesized by treating 1-(4-methoxybenzyl)-2-methylhydrazine with 3-cyclopropyl-3-oxopropanenitrile in ethanol under reflux, followed by sodium ethoxide-mediated cyclization . Key steps include:
- Intermediate preparation : Condensation of aldehydes with hydrazines (e.g., 4-methoxybenzaldehyde and Boc-protected hydrazine ).
- Cyclization : Refluxing in ethanol with a base (e.g., sodium ethoxide) to form the pyrazole core .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) yields >75% purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer :
- 1H/13C NMR : Key signals include δ ~5.0–5.2 ppm (benzyl -CH2), δ ~3.8 ppm (methoxy -OCH3), and δ ~1.8–0.7 ppm (cyclopropyl protons in analogs) .
- IR Spectroscopy : Peaks at ~1680–1683 cm⁻¹ (amide C=O stretch in acylated derivatives) and ~3250 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 437.41 for a dinitrobenzamide derivative) .
Q. How is the antimicrobial activity of this compound evaluated in academic research?
- Answer : In vitro assays using:
- Broth microdilution : Minimum Inhibitory Concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar diffusion : Zone-of-inhibition measurements. For example, derivatives like N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide showed MIC values of 8 µg/mL against S. aureus .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Solvent selection : Dry dichloromethane minimizes side reactions during acylation .
- Temperature control : 0–5°C during acid chloride addition prevents decomposition .
- Stoichiometry : A 1:1 molar ratio of pyrazole amine to acyl chloride reduces byproducts .
- Catalyst use : Triethylamine (3 eq) enhances reaction efficiency in acylation steps .
- Data Table : Synthetic yields under optimized conditions (from ):
| Derivative | Substituent | Yield (%) | Purity (%) |
|---|---|---|---|
| 9a | 3,5-dinitro | 78 | >98 |
| 9b | 3-methoxy | 82 | >97 |
Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?
- Answer :
- Electron-withdrawing groups : Nitro substituents (e.g., 3,5-dinitro in 9a) improve antimicrobial activity by increasing electrophilicity .
- Methoxy positioning : 4-Methoxybenzyl analogs show higher activity than 3-methoxy isomers due to improved lipophilicity .
- Cyclopropyl substitution : Enhances metabolic stability compared to methyl groups .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer :
- Standardized protocols : Use CLSI guidelines for MIC assays to reduce variability .
- Control strains : Include reference strains (e.g., S. aureus ATCC 29213) for cross-study comparability .
- Statistical validation : Triplicate experiments with p < 0.05 significance thresholds .
Q. What computational approaches are used to predict binding modes and mechanism of action?
- Answer :
- Molecular docking : Targets like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV are modeled (e.g., AutoDock Vina) .
- Pharmacophore mapping : Identifies critical interaction sites (e.g., hydrogen bonding with pyrazole-NH and methoxy groups) .
- MD simulations : Assess stability of compound-enzyme complexes over 100 ns trajectories .
Methodological Notes
- Spectral Data Interpretation : 1H NMR splitting patterns (e.g., doublets at δ 6.95 ppm for aromatic protons) confirm regiochemistry .
- Column Chromatography : Hexane:ethyl acetate (8:2) is optimal for separating polar pyrazole derivatives .
- Bioactivity Discrepancies : Variations in MIC values may arise from differences in bacterial efflux pump expression across strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
